N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride
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Overview
Description
N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride is a complex organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an isopropyl group, and a sulfamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Sulfamoyl Chloride Moiety: The final step involves the reaction of the thiazole derivative with chlorosulfonic acid to introduce the sulfamoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced thiazole derivatives.
Hydrolysis: The sulfamoyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) can facilitate hydrolysis.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as oxidized or reduced thiazole compounds.
Scientific Research Applications
N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride involves its interaction with specific molecular targets. The sulfamoyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfonamide
- **N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfonate
- **N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfonothioate
Uniqueness
N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride is unique due to the presence of the reactive sulfamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S2/c1-6(2)8-10-7(5-14-8)4-11(3)15(9,12)13/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIVRSCIPAOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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